[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol
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Overview
Description
[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol: is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluorobenzohydrazide with glyoxylic acid to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The resulting intermediate is then reduced to yield the desired methanol derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound into alcohols or amines.
Substitution: The fluorophenyl group allows for electrophilic aromatic substitution reactions, where electrophiles such as nitronium ions (NO2+) can replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitronium ions (NO2+), halogens (Cl2, Br2)
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
Chemistry: In chemistry, [5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties. It is used in the development of new therapeutic agents targeting various biological pathways.
Medicine: In medicine, this compound is being investigated for its potential use in treating diseases such as cancer and bacterial infections. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of [5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol involves its interaction with specific molecular targets within cells. The compound can inhibit enzymes or receptors involved in critical biological pathways, leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, it can disrupt bacterial cell wall synthesis, leading to antimicrobial activity .
Comparison with Similar Compounds
- [5-(2-fluorophenyl)-1H-pyrrole-3-methanol]
- [5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde]
- [5-(difluoromethoxy)-2-fluorophenyl)methanol]
Comparison: Compared to similar compounds, [5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol exhibits unique properties due to the presence of the oxadiazole ring. This ring structure imparts greater stability and reactivity, making it more versatile for various applications. Additionally, the fluorophenyl group enhances its biological activity, making it a more potent candidate for drug development .
Properties
IUPAC Name |
[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c10-7-4-2-1-3-6(7)9-11-8(5-13)12-14-9/h1-4,13H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWFTZVTKMUHIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)CO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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